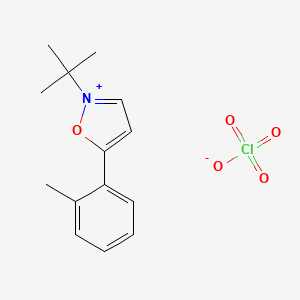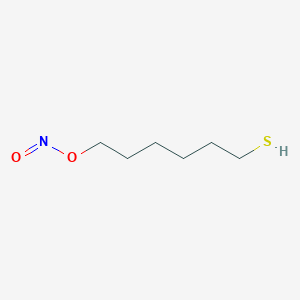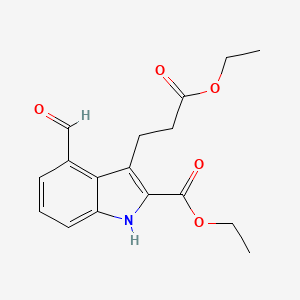
2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid is a compound that combines two distinct chemical structures: 2-methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid The former is a derivative of naphthoquinone, while the latter is a derivative of pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylnaphthalene-1,4-dione typically involves the oxidation of 2-methylnaphthalene using reagents such as chromium trioxide or potassium permanganate. The reaction conditions often require an acidic medium and elevated temperatures to facilitate the oxidation process.
Pyridine-3-carboxylic acid can be synthesized through the oxidation of 3-methylpyridine using oxidizing agents like potassium permanganate or nitric acid. The reaction is usually carried out under reflux conditions to ensure complete oxidation.
Industrial Production Methods
Industrial production of these compounds often involves large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid undergo various chemical reactions, including:
Oxidation: Both compounds can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone structure of 2-methylnaphthalene-1,4-dione to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: More oxidized quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methylnaphthalene-1,4-dione and pyridine-3-carboxylic acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methylnaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The compound can also interact with various enzymes and proteins, affecting their function and activity .
Pyridine-3-carboxylic acid, on the other hand, can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, contributing to their potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): A hydroxy analog of 2-methylnaphthalene-1,4-dione with similar anticancer and antihemorrhagic properties.
1H-Pyrazolo[3,4-b]pyridines: A group of heterocyclic compounds with similar structural features and potential biomedical applications.
Uniqueness
2-Methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid is unique due to its combined structure, which allows it to exhibit properties of both naphthoquinone and pyridine derivatives
Eigenschaften
CAS-Nummer |
651031-71-9 |
|---|---|
Molekularformel |
C17H13NO4 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-methylnaphthalene-1,4-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8O2.C6H5NO2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;8-6(9)5-2-1-3-7-4-5/h2-6H,1H3;1-4H,(H,8,9) |
InChI-Schlüssel |
SDTDEZOKUOYTSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)






![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)



![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
